molecular formula C21H25N3O3 B5333419 (3S,5R)-1-(2-phenylethyl)-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid

(3S,5R)-1-(2-phenylethyl)-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid

Cat. No.: B5333419
M. Wt: 367.4 g/mol
InChI Key: KEHOTFLXFIYBBM-MOPGFXCFSA-N
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Description

(3S,5R)-1-(2-phenylethyl)-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a phenylethyl group, and a pyridinylmethylcarbamoyl group, making it a molecule of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-1-(2-phenylethyl)-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenylethyl group, and the attachment of the pyridinylmethylcarbamoyl group. Common synthetic routes may include:

    Formation of Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be formed through cyclization reactions.

    Introduction of Phenylethyl Group: The phenylethyl group can be introduced via alkylation reactions using reagents such as phenylethyl bromide.

    Attachment of Pyridinylmethylcarbamoyl Group: This step may involve the use of pyridinylmethyl isocyanate or similar reagents to form the carbamoyl linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-1-(2-phenylethyl)-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3S,5R)-1-(2-phenylethyl)-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,5R)-1-(2-phenylethyl)-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    (3S,5R)-1-(2-phenylethyl)-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid: Unique due to its specific functional groups and stereochemistry.

    (3S,5R)-1-(2-phenylethyl)-5-(pyridin-2-ylmethylcarbamoyl)piperidine-3-carboxylic acid: Similar structure but with a different position of the pyridinyl group.

    (3S,5R)-1-(2-phenylethyl)-5-(pyridin-4-ylmethylcarbamoyl)piperidine-3-carboxylic acid: Another similar compound with a different pyridinyl group position.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

(3S,5R)-1-(2-phenylethyl)-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c25-20(23-13-17-7-4-9-22-12-17)18-11-19(21(26)27)15-24(14-18)10-8-16-5-2-1-3-6-16/h1-7,9,12,18-19H,8,10-11,13-15H2,(H,23,25)(H,26,27)/t18-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHOTFLXFIYBBM-MOPGFXCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(CC1C(=O)O)CCC2=CC=CC=C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN(C[C@H]1C(=O)O)CCC2=CC=CC=C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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